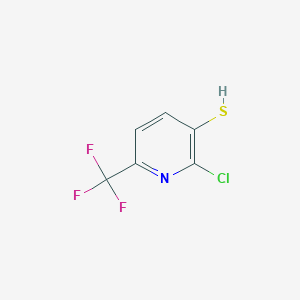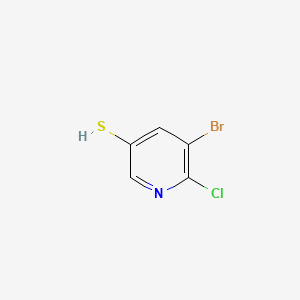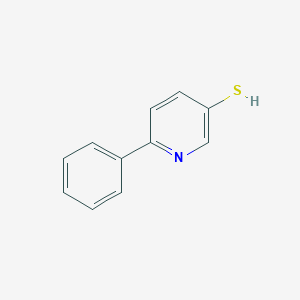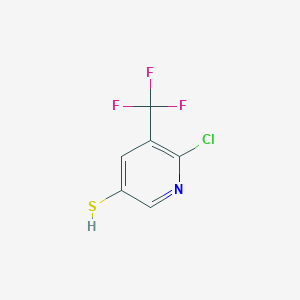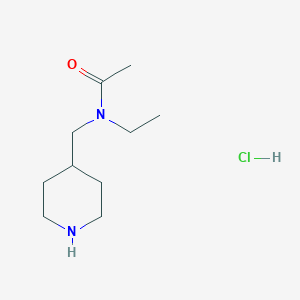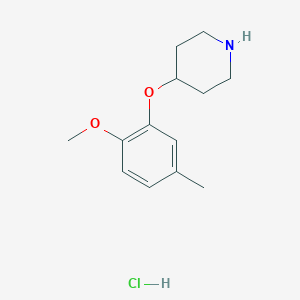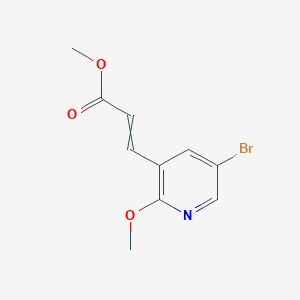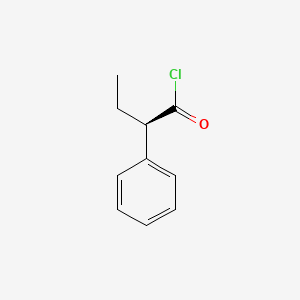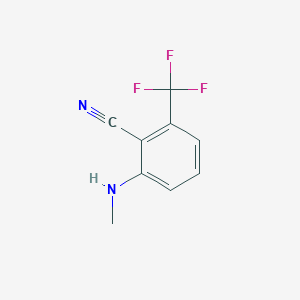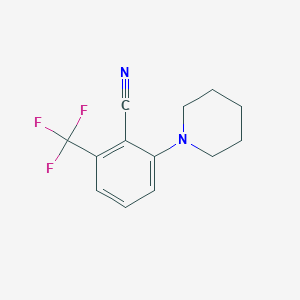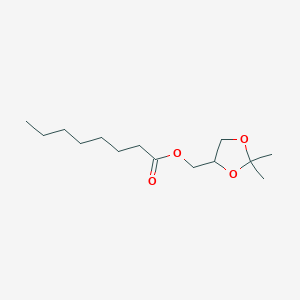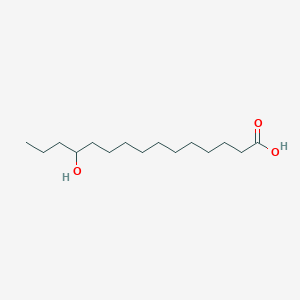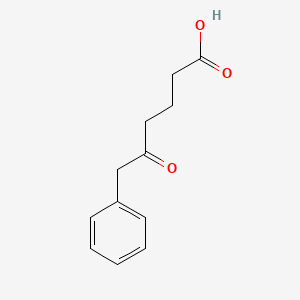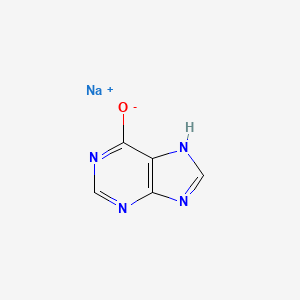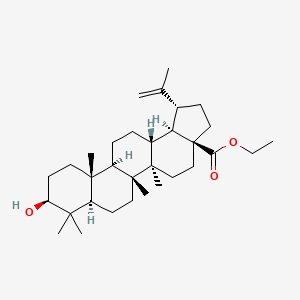
Ethyl betulinate
概要
説明
Ethyl betulinate is a chemical compound derived from betulinic acid, which is a naturally occurring pentacyclic triterpenoid. Betulinic acid is found in the bark of birch trees and has been extensively studied for its wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound, being an ester derivative of betulinic acid, retains many of these beneficial properties and has been the subject of various scientific investigations.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl betulinate can be synthesized through the esterification of betulinic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the extraction of betulinic acid from natural sources, followed by its chemical modification. The extraction process often utilizes organic solvents to isolate betulinic acid from the bark of birch trees. Once isolated, the betulinic acid is subjected to esterification with ethanol under controlled conditions to produce this compound.
化学反応の分析
Types of Reactions: Ethyl betulinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betulonic acid derivatives.
Reduction: Reduction reactions can convert this compound back to betulinic acid or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under appropriate conditions.
Major Products: The major products formed from these reactions include betulonic acid derivatives, reduced forms of this compound, and various substituted derivatives with enhanced biological properties.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of novel compounds with improved biological activities.
Biology: Ethyl betulinate exhibits significant anti-inflammatory and antiviral properties, making it a valuable compound for biological research.
Medicine: The anticancer properties of this compound have been widely investigated, with studies showing its ability to induce apoptosis in cancer cells.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its beneficial properties.
作用機序
The mechanism of action of ethyl betulinate involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This process involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of nuclear factor-kappa B (NF-κB).
類似化合物との比較
Ethyl betulinate is structurally similar to other triterpenoids, such as betulinic acid, betulin, and betulonic acid. it possesses unique properties that distinguish it from these compounds:
Betulinic Acid: While both compounds exhibit anticancer properties, this compound has been shown to have enhanced bioavailability and stability.
Betulin: Betulin is a precursor to betulinic acid and this compound. This compound has improved solubility and biological activity compared to betulin.
Betulonic Acid: Betulonic acid is an oxidized form of betulinic acid. This compound retains the beneficial properties of betulonic acid while offering better pharmacokinetic properties.
特性
IUPAC Name |
ethyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-9-35-27(34)32-17-12-21(20(2)3)26(32)22-10-11-24-29(6)15-14-25(33)28(4,5)23(29)13-16-31(24,8)30(22,7)18-19-32/h21-26,33H,2,9-19H2,1,3-8H3/t21-,22+,23-,24+,25-,26+,29-,30+,31+,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWLZVSYHCZISK-BWXYOZBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


